2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine is a compound that belongs to the imidazo[4,5-c]pyridine family, which is characterized by a fused imidazole and pyridine ring structure. This specific compound features a piperidinyl substituent at the second position of the imidazo ring. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase-1, an enzyme involved in DNA repair and cell death pathways.
The compound is classified under heterocyclic compounds, specifically as an imidazo[4,5-c]pyridine derivative. It is synthesized through various organic reactions, including C–H amidation and alkylation processes, which have been explored in recent studies to enhance its pharmacological properties .
The synthesis of 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine can be achieved through several methods:
The reaction conditions often include solvents like acetonitrile or THF and may require temperatures ranging from room temperature to elevated conditions (up to 170 °C). The use of bases such as potassium carbonate is common to facilitate the reaction process. Characterization of the synthesized compounds is typically performed using spectroscopic methods such as NMR and X-ray diffraction to confirm their structures.
The molecular structure of 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine consists of a bicyclic system with a piperidine ring connected to the imidazo[4,5-c]pyridine core. The compound can be represented as follows:
Key molecular data include:
The compound participates in various chemical reactions typical of imidazo derivatives:
Reactions involving this compound often require careful control of conditions to avoid side reactions. The use of protective groups during synthesis can help manage reactivity and improve yields.
The mechanism by which 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine exerts its biological effects involves inhibition of poly(ADP-ribose) polymerase-1. This inhibition disrupts DNA repair processes, leading to increased apoptosis in cancer cells. Structural studies indicate that specific interactions between the compound and the enzyme's active site are crucial for its inhibitory activity .
Relevant analyses often include spectral data (NMR, IR) that provide insights into functional groups and molecular interactions.
2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine has significant applications in medicinal chemistry:
The construction of the imidazo[4,5-c]pyridine core typically begins with 4,5-diaminonicotinamide (7) as a key precursor. This intermediate is synthesized via catalytic hydrogenation of 4-amino-5-nitronicotinamide (6), which itself is derived from commercially available 4-hydroxynicotinic acid through a three-step sequence involving O- to N-alkyl conversion, nitration, and ester hydrolysis [1]. The cyclocondensation proceeds via acid-mediated annulation between diaminonicotinamide and carbonyl equivalents. In the Zhu et al. synthesis, N-Cbz-4-piperidinecarboxylic acid undergoes activation with thionyl chloride, followed by coupling with diaminonicotinamide 7 to form an amide intermediate 8. Subsequent thermal cyclodehydration in acetic acid at 100°C furnishes the tricyclic scaffold 9 in 75–85% yield [1]. Alternative cyclization agents include ortho-esters or aldehydes under oxidative conditions. For example, Lemrová et al. demonstrated that solid-supported synthesis utilizes 2,4-dichloro-3-nitropyridine reacted with polymer-bound amines, followed by nitro group reduction and imidazole ring closure with aldehydes [2] . Microwave-assisted cyclocondensation significantly reduces reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating [7].
Table 1: Cyclocondensation Methods for Imidazo[4,5-c]pyridine Core Synthesis
Starting Material | Cyclization Agent/Conditions | Product | Yield (%) | Key Features |
---|---|---|---|---|
4,5-Diaminonicotinamide | N-Cbz-4-piperidinecarboxylic acid/SOCl₂, AcOH, 100°C | 2-(1-Cbz-piperidin-4-yl) derivative | 75–85 | Acid-mediated dehydration |
Polymer-bound amines | Aldehydes/DMSO, 80°C | Trisubstituted imidazopyridines | 40–90 | Solid-phase combinatorial synthesis |
5-Bromopyridine-2,3-diamine | Benzaldehyde/EtOH, reflux | 6-Bromo-2-phenyl analog | 88 | Oxidative annulation |
Diaminonicotinamide | Trimethyl orthoformate/AcOH | Unsubstituted core | 92 | Microwave acceleration (15 min) |
The piperidine nitrogen serves as a primary site for diversification via N-alkylation. Zhu et al. reported selective N-alkylation of 2-(piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide precursors using alkyl halides in the presence of potassium carbonate. For example, propylation with 1-bromopropane yields 2-(1-propylpiperidin-4-yl) derivative 11a, a potent PARP-1 inhibitor (IC₅₀ = 8.6 nM). The reaction proceeds in DMF at 60°C for 12 hours, achieving >95% conversion [1]. Regioselective N-functionalization is critical due to potential competing reactions at the imidazole nitrogen. Smyslová et al. demonstrated that phase-transfer catalysis (PTC) with benzyl bromides favors N³-alkylation over N¹-alkylation by a 3:1 ratio, while ethyl bromoacetate yields a mixture of N¹, N³, and N⁴ regioisomers [7]. X-ray crystallography confirmed exclusive N³-alkylation with bulky electrophiles due to steric hindrance at N¹ [7]. C-3 piperidine modifications involve introducing substituents to modulate steric and electronic properties. Introduction of methyl groups at C-3 enhances PARP-1 inhibition 10-fold compared to unsubstituted analogs, attributed to improved hydrophobic pocket binding [1].
Table 2: Biological Impact of Piperidine Modifications
Modification Site | Substituent | PARP-1 IC₅₀ (nM) | Relative Potency | Key Interactions |
---|---|---|---|---|
N-Alkyl | -H | 139 | Baseline | — |
N-Alkyl | -CH₂CH₂CH₃ | 8.6 | 16× increase | Enhanced lipophilicity |
C-3 | -CH₃ | 15.2 | 9× increase | Hydrophobic pocket fit |
N-Alkyl/C-3 | -CH₃ (C-3) + -CH₂CH₃ (N) | 12.4 | 11× increase | Cooperative effects |
Solid-phase synthesis enables rapid generation of trisubstituted imidazo[4,5-c]pyridine libraries. Lemrová et al. developed a directed strategy using Wang resin, Rink amide resin, and BAL linker-functionalized aminomethyl resin immobilized with amines. 2,4-Dichloro-3-nitropyridine undergoes nucleophilic substitution with resin-bound amines, followed by displacement of the second chlorine with solution-phase amines. Subsequent nitro reduction with Na₂S₂O₄/K₂CO₃ and TBAHS, and imidazole ring closure with aldehydes at 80°C yields target compounds [2] . This method allows isomerically pure production of either 1-deazapurines (imidazo[4,5-b]pyridines) or 3-deazapurines (imidazo[4,5-c]pyridines) by varying the sequence of amine addition. Typical reactions employ 10 equivalents of reagents in DMSO at room temperature for 12–24 hours, with final TFA-mediated cleavage (50% in DCM) providing products in 40–90% yields after purification . Buchwald-Hartwig amination on solid supports further diversifies the piperidine nitrogen, with BrettPhos-based catalysts affording 85–90% coupling efficiency [4].
Table 3: Solid-Phase Synthesis Parameters for Imidazopyridine Libraries
Resin Type | Anchoring Chemistry | Building Blocks | Cyclization Agent | Average Yield (%) |
---|---|---|---|---|
Wang resin | Ether linkage | Primary/secondary amines | Aromatic aldehydes | 60–75 |
Rink amide | Amide bond | Amino acids | Aliphatic aldehydes | 65–80 |
BAL linker | Secondary amine | Aldehydes, ketones | Glyoxal derivatives | 70–90 |
Aminomethyl | Reductive amination | Heteroaryl amines | α-Ketoesters | 40–85 |
Asymmetric synthesis of chiral 2-(piperidin-4-yl)imidazo[4,5-c]pyridines employs phase-transfer catalysis (PTC) and transition metal-mediated enantioselective alkylation. Cinchona alkaloid-derived catalysts (e.g., terphenyl-modified cinchonium salts 12c) enable enantioselective N-alkylations with electrophiles. Catalyst 12c (0.2 mol%) in toluene with aqueous KOH achieves 92% ee for γ-amino ketone precursors at 3-hour reaction times [3]. The terphenyl moiety’s conformational rigidity enhances π-π interactions with imine intermediates, dictating stereoselectivity. Metallocatalysis using palladium complexes with chiral ligands (BINAP, PHOX) achieves >90% ee for C-3 functionalized analogs. Key steps involve asymmetric α-alkylation of aldehyde precursors prior to cyclocondensation, where chiral auxiliaries control stereochemistry at the piperidine C-3 position [1] [10]. Enantioselective desymmetrization of meso-piperidine derivatives via enzymatic resolution remains underexplored but offers potential for specific stereoisomer production.
Table 4: Catalytic Systems for Enantioselective Synthesis
Catalyst Type | Representative Catalyst | Reaction | ee (%) | Key Optimization |
---|---|---|---|---|
Phase-transfer | Cinchonium salt 12c | Trifluoromethyl imine alkylation | 92 | 4-O-t-Bu substitution |
Palladium | Pd/(S)-BINAP | Allylic amination | 88 | LiHMDS base in THF |
Organocatalyst | Diarylprolinol silyl ether | Aldehyde α-functionalization | 95 | Steric bulk modulation |
Rhodium | Rh₂(S-TCPTTL)₄ | C–H insertion | 90 | Dirhodium tetracarboxylate |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7